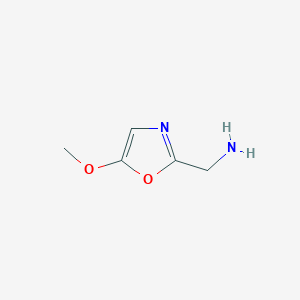
4-bromothiophene-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromothiophene-2-sulfonyl fluoride, also known as 4-BTSF, is a synthetic compound that has a broad range of applications in the scientific research field. It is a colorless, odorless, and crystalline compound that is soluble in water and other organic solvents. 4-BTSF is used as a reagent in the synthesis of various organic compounds, as well as in the production of pharmaceuticals and other products. It is also used in the study of biological systems, as it can be used to modify proteins and other molecules.
Applications De Recherche Scientifique
4-bromothiophene-2-sulfonyl fluoride has a wide range of applications in the scientific research field. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and other products. It is also used in the study of biological systems, as it can be used to modify proteins and other molecules. 4-bromothiophene-2-sulfonyl fluoride is also used in the study of chemical reactions and processes, such as the study of catalytic reactions.
Mécanisme D'action
4-bromothiophene-2-sulfonyl fluoride acts as a reagent in the synthesis of various organic compounds. It is able to react with a wide range of substrates, including aromatic compounds, alkenes, and heterocyclic compounds. The reaction of 4-bromothiophene-2-sulfonyl fluoride with these substrates results in the formation of a new compound, which can then be used in the synthesis of other compounds.
Biochemical and Physiological Effects
4-bromothiophene-2-sulfonyl fluoride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory and antioxidant effects. It has also been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromothiophene-2-sulfonyl fluoride has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive reagent and is easy to use. Another advantage is that it is relatively stable and can be stored for long periods of time. One limitation is that it is corrosive and can cause skin irritation if not handled properly.
Orientations Futures
There are several potential future directions for 4-bromothiophene-2-sulfonyl fluoride research. One potential direction is the development of new applications for 4-bromothiophene-2-sulfonyl fluoride, such as in the synthesis of new pharmaceuticals or in the study of biological systems. Another potential direction is to further study the biochemical and physiological effects of 4-bromothiophene-2-sulfonyl fluoride. Additionally, further research could be done to improve the synthesis process and to reduce the cost of production. Finally, further research could be done to improve the safety and handling of 4-bromothiophene-2-sulfonyl fluoride.
Méthodes De Synthèse
4-bromothiophene-2-sulfonyl fluoride is synthesized through a multi-step process. The first step involves the reaction of 4-bromothiophene with thionyl fluoride in an inert atmosphere. This reaction yields 4-bromothiophene-2-sulfonyl fluoride, as well as other byproducts. The second step involves the removal of the byproducts by distillation or filtration. This yields a pure sample of 4-bromothiophene-2-sulfonyl fluoride.
Propriétés
IUPAC Name |
4-bromothiophene-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBISHJKDPHLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiophene-2-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)




![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)


![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)




![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)